N-(4-fluorobenzyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorobenzyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide, also known as FBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. FBA is a benzimidazole derivative that contains a pyridine moiety, making it a promising candidate for the development of novel drugs.
Scientific Research Applications
Structural and Chemical Properties
- The study of benznidazole highlights the conformational aspects of compounds with similar structural features, emphasizing the orientation of planar fragments such as the imidazol group, benzyl group, and the acetamide fragment. This research provides a foundation for understanding the molecular geometry and potential chemical reactivity of related compounds (Soares-Sobrinho et al., 2018).
Kinase Inhibition and Anticancer Activity
- Thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for Src kinase inhibitory and anticancer activities, demonstrating the potential of structurally similar compounds in therapeutic applications, particularly in targeting cancer cells and pathways involved in cancer progression (Fallah-Tafti et al., 2011).
Metabolic Stability in Drug Development
- Research into phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors explores the metabolic stability of compounds with similar structures, aiming to enhance therapeutic efficacy by minimizing metabolic deactivation. This is crucial for the development of more stable and effective therapeutic agents (Stec et al., 2011).
Potential in Alzheimer's Disease Treatment
- A series of N-benzylated derivatives were synthesized and evaluated for anti-Alzheimer's activity, with some showing promising results in comparison to donepezil, a current treatment option. This highlights the potential application of structurally related compounds in managing neurodegenerative diseases (Gupta et al., 2020).
Imaging and Diagnostic Applications
- Fluorinated derivatives have been developed for imaging studies, particularly in targeting peripheral benzodiazepine receptors (PBRs), which are implicated in neurodegenerative disorders. Such compounds, labeled with radioactive isotopes, can serve as probes in positron emission tomography (PET) and single-photon emission computed tomography (SPECT), providing valuable tools for the diagnosis and study of diseases (Fookes et al., 2008).
Antimicrobial and Antitumor Activities
- Studies on imidazole acyl urea derivatives as Raf kinase inhibitors have shown significant antitumor activities, demonstrating the therapeutic potential of similar compounds in cancer treatment. The exploration of such compounds can lead to the development of new antitumor agents (Zhu, 2015).
Mechanism of Action
Target of action
Indole and imidazole derivatives have been found to bind with high affinity to multiple receptors . The specific targets of “N-(4-fluorobenzyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide” would depend on its specific structure and functional groups.
Mode of action
The mode of action of indole and imidazole derivatives can vary widely depending on their specific structure and targets . They may act as inhibitors, activators, or modulators of their target proteins.
Biochemical pathways
Indole and imidazole derivatives can affect a variety of biochemical pathways due to their ability to interact with multiple targets . The specific pathways affected by “this compound” would depend on its specific targets.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific structure. Indole and imidazole derivatives can have a wide range of ADME properties .
Result of action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Indole and imidazole derivatives can have a variety of effects, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(2-pyridin-3-ylbenzimidazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O/c22-17-9-7-15(8-10-17)12-24-20(27)14-26-19-6-2-1-5-18(19)25-21(26)16-4-3-11-23-13-16/h1-11,13H,12,14H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZORRLWCCIUMDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)NCC3=CC=C(C=C3)F)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.